4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde
Description
4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a substituted piperidine-pyrrolidine hybrid moiety at the 3-position. Its structure combines aromatic (benzaldehyde core), heterocyclic (pyridine and piperidine rings), and aliphatic (methylene bridge) components.
Properties
IUPAC Name |
4-methoxy-3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-19-8-7-15(14-22)11-17(19)13-21-10-3-2-6-18(21)16-5-4-9-20-12-16/h4-5,7-9,11-12,14,18H,2-3,6,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLRQHFNVMTJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinylmethyl Intermediate: The piperidinylmethyl group is synthesized by reacting pyridine with piperidine under suitable conditions.
Attachment to the Benzaldehyde Core: The intermediate is then attached to the benzaldehyde core through a nucleophilic substitution reaction, where the piperidinylmethyl group replaces a leaving group on the benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzoic acid.
Reduction: 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is its potential as an anticancer agent. Studies have shown that derivatives containing piperidine and pyridine rings exhibit significant cytotoxicity against various cancer cell lines, including:
- Hepatocellular Carcinoma (HepG2)
- Human Lung Carcinoma (SK-LU-1)
- Human Breast Cancer (MCF-7)
In vitro studies indicate that compounds with similar structures can have IC50 values lower than 2 μg/mL against these cell lines, suggesting potent anticancer properties .
Antibacterial Properties
Research has also highlighted the antibacterial activity of compounds related to this compound. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance:
- Compounds were effective against Staphylococcus aureus and Escherichia coli , demonstrating their potential use in treating bacterial infections .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzaldehyde derivatives modified with nitrogen-containing heterocycles. Below is a detailed comparison with structurally related analogs:
Structural Analogues
Physicochemical Properties
- Lipophilicity : The pyridine ring in 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde increases lipophilicity (predicted LogP ~2.5) compared to morpholine-containing analogs (e.g., 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, LogP ~1.8) .
- Solubility : Piperazine derivatives (e.g., 4-(4-methylpiperazine-1-yl)benzaldehyde) exhibit higher aqueous solubility due to the basic nitrogen in piperazine, whereas the pyridine-piperidine hybrid may reduce solubility .
Data Tables
Table 1: Structural Comparison of Benzaldehyde Derivatives
Biological Activity
4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.35 g/mol
- IUPAC Name : this compound
This structure features a methoxy group, a benzaldehyde moiety, and a piperidine ring substituted with a pyridine group, which may contribute to its biological activity.
1. Anticancer Activity
The anticancer properties of this compound have been explored in various studies. For instance, research indicates that derivatives of similar structures exhibit significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The activity is often measured by the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound.
These findings suggest that modifications to the benzaldehyde structure can enhance its anticancer efficacy.
The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Flow cytometry studies have demonstrated that treatment with similar compounds leads to increased apoptosis rates in MCF cell lines, indicating a potential pathway for therapeutic action .
3. Neuropharmacological Effects
Compounds structurally related to this compound have been investigated for their neuropharmacological properties. Some studies suggest that they may act as antagonists at muscarinic receptors, which could be beneficial in treating neurological disorders such as Alzheimer's disease .
Case Study: Antiproliferative Activity
In a study examining various methoxy-substituted benzimidazole carboxamides, compounds with structural similarities to this compound showed pronounced antiproliferative activity against breast cancer cell lines. The most effective compounds had IC50 values ranging from 1.2 to 5.3 µM, demonstrating significant potential as anticancer agents .
Research Findings on Antioxidative Properties
Additionally, some derivatives have shown promising antioxidative activities, which may contribute to their overall therapeutic profile. The antioxidative capacity was assessed using multiple assays, revealing that certain methoxy-substituted compounds exhibited superior performance compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
